

# Spectrophotometric Determination of Levomepromazine Maleate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Levomepromazine maleate*

Cat. No.: *B1675117*

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This document provides detailed application notes and protocols for the quantitative determination of **levomepromazine maleate** using various spectrophotometric methods. The methodologies outlined are suitable for quality control and analytical research in the pharmaceutical industry.

## Overview of Spectrophotometric Methods

Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of **levomepromazine maleate** in both bulk and pharmaceutical dosage forms. Several methods have been developed, each with its own advantages in terms of sensitivity, selectivity, and ease of implementation. The primary methods covered in this document include:

- **Direct UV-Visible Spectrophotometry:** This method relies on the inherent absorption of ultraviolet or visible light by the levomepromazine molecule. The European Pharmacopoeia suggests direct spectrophotometry for **levomepromazine maleate** tablets and injection solutions, with measurements typically taken at 254 nm or 302 nm.<sup>[1]</sup>
- **Oxidative Derivatization Spectrophotometry:** In this indirect method, levomepromazine is oxidized to its sulfoxide derivative, which exhibits a bathochromic shift (shift to a longer

wavelength) and a higher molar absorptivity, thereby increasing the selectivity and sensitivity of the analysis.[1][2]

- **Ion-Pair Extraction Spectrophotometry:** This technique involves the formation of a colored ion-pair complex between levomepromazine and a suitable dye, such as bromophenol blue. The complex is then extracted into an organic solvent and quantified spectrophotometrically. [3]
- **Charge-Transfer Complexation Spectrophotometry:** This method is based on the reaction of levomepromazine as an n-electron donor with a  $\pi$ -acceptor to form a colored charge-transfer complex that can be measured in the visible region.

## Quantitative Data Summary

The following tables summarize the key validation parameters for different spectrophotometric methods for the determination of levomepromazine.

Table 1: Method Validation Parameters

Parameter	Oxidative Derivatization Method[1][2]	Ion-Pair Extraction Method[3]
Wavelength ( $\lambda_{\text{max}}$ )	333 nm	409 nm
Linearity Range	3 - 150 $\mu\text{g/mL}$	5.0 - 25.0 $\mu\text{g/mL}$
Correlation Coefficient (r)	0.999	Not Reported
Limit of Detection (LOD)	0.94 $\mu\text{g/mL}$	Not Reported
Limit of Quantification (LOQ)	2.85 $\mu\text{g/mL}$	Not Reported
Relative Standard Deviation (RSD)	$\leq 1.24\%$	Not Reported

## Experimental Protocols

### Method 1: Oxidative Derivatization Spectrophotometry

This protocol is based on the oxidation of levomepromazine to levomepromazine sulfoxide using diperoxyazelaic acid.<sup>[1][2]</sup>

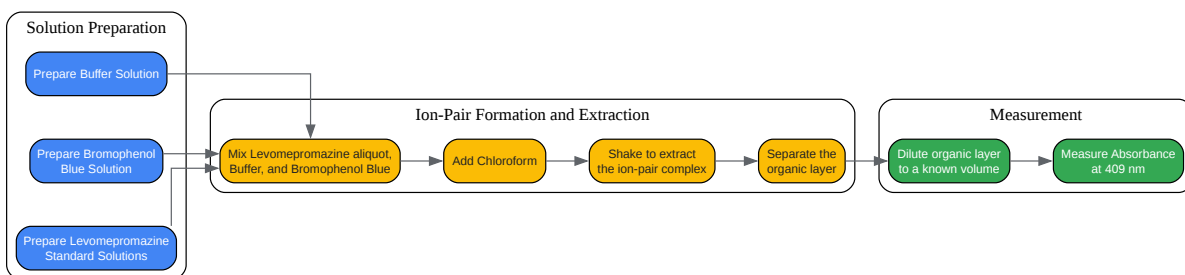
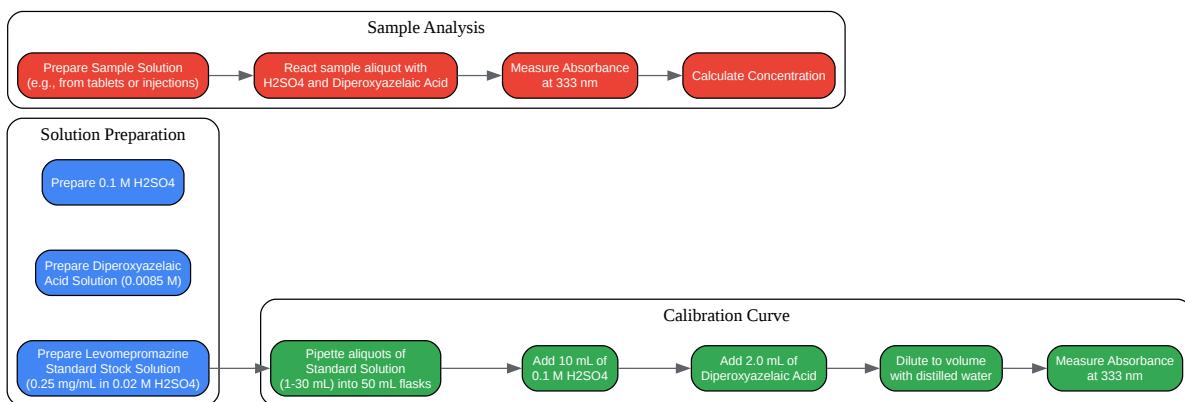
### 3.1.1. Reagents and Materials

- **Levomepromazine Maleate** Reference Standard
- Diperoxyazelaic Acid Solution (0.0085 M)
- Sulfuric Acid (0.1 M and 0.02 M)
- Double Distilled Water
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

### 3.1.2. Preparation of Solutions

- Standard Stock Solution of Levomepromazine (0.25 mg/mL): Accurately weigh and dissolve an appropriate amount of **levomepromazine maleate** reference standard in 0.02 M sulfuric acid to obtain a concentration of 0.25 mg/mL (calculated as levomepromazine base).
- Diperoxyazelaic Acid Solution (0.0085 M): Dissolve approximately 0.2 g of diperoxyazelaic acid powder in 100 mL of 50% ethanol.<sup>[1]</sup>
- Sulfuric Acid (0.1 M and 0.02 M): Prepare by appropriate dilution of a stock standard solution.

### 3.1.3. Experimental Workflow



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